molecular formula C17H17NO5S B2814954 N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2309630-06-4

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2814954
CAS No.: 2309630-06-4
M. Wt: 347.39
InChI Key: YFTMQCXBJQGISO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of furan rings, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,2-di(furan-2-yl)ethanol with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and furan moieties. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide
  • N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide stands out due to the presence of both furan rings and a methoxybenzenesulfonamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-16-6-2-3-9-17(16)24(19,20)18-12-13(14-7-4-10-22-14)15-8-5-11-23-15/h2-11,13,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMQCXBJQGISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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